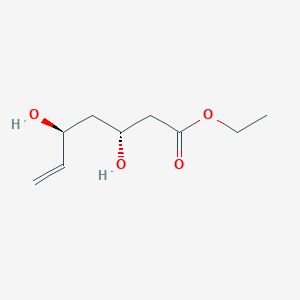

ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

Beschreibung

Eigenschaften

CAS-Nummer |

485374-31-0 |

|---|---|

Molekularformel |

C9H16O4 |

Molekulargewicht |

188.22 g/mol |

IUPAC-Name |

ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C9H16O4/c1-3-7(10)5-8(11)6-9(12)13-4-2/h3,7-8,10-11H,1,4-6H2,2H3/t7-,8-/m1/s1 |

InChI-Schlüssel |

ZYOZFSCMERENNR-HTQZYQBOSA-N |

Isomerische SMILES |

CCOC(=O)C[C@@H](C[C@@H](C=C)O)O |

Kanonische SMILES |

CCOC(=O)CC(CC(C=C)O)O |

Herkunft des Produkts |

United States |

mechanism of action for ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate in statin biosynthesis

An In-Depth Technical Guide to the Role of Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate in Statin Biosynthesis

Abstract

Statins represent a cornerstone of modern medicine in the management of hypercholesterolemia. Their therapeutic efficacy is rooted in the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The pharmacophore responsible for this potent inhibition is a chiral dihydroxy acid side chain that mimics the natural substrate of the enzyme. This guide provides a detailed examination of the mechanism of action and synthesis of a pivotal intermediate in the production of several modern statins: ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate. We will explore its highly stereoselective enzymatic synthesis, its subsequent conversion into the final active pharmaceutical ingredient (API), and the ultimate molecular interactions at the heart of its therapeutic effect. This document is intended for researchers, chemists, and professionals in the field of drug development and biocatalysis.

Part 1: Biocatalytic Synthesis of the Key Chiral Side Chain

The industrial synthesis of complex chiral molecules like statins has increasingly moved from purely chemical routes to more efficient and environmentally benign chemoenzymatic processes.[2][3] Biocatalysis, the use of enzymes to perform specific chemical transformations, offers unparalleled stereoselectivity under mild reaction conditions, obviating the need for many of the protection-deprotection steps common in traditional organic synthesis.[2] The synthesis of the (3R,5S)-dihydroxyhept-6-enoate side chain is a prime example of the power of this approach.

The Diketoester Precursor and the Role of Diketoreductases

The journey to ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate begins with a prochiral diketoester precursor. A common starting point is a β,δ-diketo ester, which can be stereoselectively reduced in a single, efficient step by a class of enzymes known as ketoreductases (KREDs) or, more specifically, diketoreductases.[4]

A standout example is the diketoreductase (DKR) from the bacterium Acinetobacter baylyi ATCC 33305. This unique NAD(P)H-dependent oxidoreductase is capable of reducing two carbonyl groups in a single substrate molecule with exceptional control over the resulting stereochemistry, installing two chiral centers simultaneously to yield the desired (3R,5S) configuration.[5][6]

Mechanism of Diastereoselective Reduction

The enzymatic reduction is a highly orchestrated process occurring within the enzyme's active site. The mechanism relies on a cofactor, typically NADPH or NADH, to deliver a hydride ion, and a catalytic triad of amino acid residues to facilitate proton transfer.

-

Cofactor and Substrate Binding: The NAD(P)H cofactor binds to the enzyme first, followed by the diketoester substrate, positioning the C5-carbonyl group in close proximity to the cofactor's nicotinamide ring and the enzyme's catalytic residues.[7]

-

First Hydride Transfer (C5 Reduction): A hydride ion (H⁻) is transferred from the C4 position of the NAD(P)H cofactor to the re-face of the C5 carbonyl carbon of the substrate. This is the key step that establishes the (5S) stereocenter.

-

First Protonation: Concurrently, a conserved tyrosine residue (acting as a general acid) in the active site protonates the newly formed C5 oxyanion, yielding a hydroxyl group.[7][8] The catalytic activity of this tyrosine is often supported by other residues like serine and lysine, which help stabilize the substrate and the transition state.[8]

-

Substrate Reorientation/Shift: The intermediate β-hydroxy-δ-ketoester may briefly reorient within the active site.

-

Second Hydride Transfer (C3 Reduction): A second hydride transfer from another molecule of NAD(P)H occurs, this time to the C3 carbonyl, establishing the (3R) stereocenter.

-

Second Protonation: The catalytic tyrosine residue again donates a proton to the C3 oxyanion, completing the formation of the (3R,5S)-dihydroxy ester.

The remarkable diastereoselectivity of the enzyme (often >99.5% de) arises from the rigid, three-dimensional architecture of the active site, which permits substrate binding in only one productive orientation for this specific transformation.[5]

Caption: Stereoselective reduction of a diketoester by a diketoreductase.

Experimental Protocol: Biocatalytic Reduction in a Biphasic System

The following protocol is adapted from studies on the diketoreductase from Acinetobacter baylyi, which demonstrated high yields and stereoselectivity in an optimized biphasic system to overcome substrate inhibition and facilitate product recovery.[5]

-

Enzyme Preparation: A recombinant E. coli strain overexpressing the diketoreductase is cultured and harvested. The cells are lysed, and the resulting cell-free extract containing the active enzyme is used directly or purified.

-

Cofactor Regeneration System: To make the process economically viable, the expensive NADPH cofactor is regenerated in situ. A common system pairs glucose with glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NADP⁺ back to NADPH.

-

Reaction Setup (Biphasic System):

-

An aqueous phase is prepared containing phosphate buffer (pH ~6.5-7.0), the diketoreductase enzyme, glucose dehydrogenase, NADP⁺ (catalytic amount), and glucose.

-

An equal volume of an organic solvent (e.g., hexane) is added to create the second phase. Hexane was shown to be well-tolerated by the A. baylyi DKR.[5]

-

The substrate, ethyl 6-(benzyloxy)-3,5-dioxohexanoate (a close analog to the rosuvastatin precursor), is dissolved in the organic phase at a high concentration (e.g., >100 g/L).

-

-

Reaction Execution: The biphasic mixture is stirred vigorously at a controlled temperature (e.g., 30°C) to ensure efficient mass transfer between the phases. The reaction progress is monitored by HPLC.

-

Workup and Isolation: After the reaction reaches completion (typically 12-24 hours), the phases are separated. The organic layer, now containing the dihydroxy product, is isolated, dried over sodium sulfate, and concentrated under vacuum to yield the final product.

Process Data and Optimization

The use of a biphasic system significantly improves the process by allowing high substrate loading while keeping the aqueous concentration low, thus avoiding enzyme inhibition.

| Parameter | Value | Reference |

| Substrate | Ethyl 6-(benzyloxy)-3,5-dioxohexanoate | [5] |

| Enzyme | Recombinant Diketoreductase (A. baylyi) | [5] |

| System | Aqueous-Hexane (1:1) Biphasic | [5] |

| Substrate Conc. | 105 g/L | [5] |

| Yield | 83.5% | [5] |

| Diastereomeric Excess (de) | >99.5% | [5] |

| Enantiomeric Excess (ee) | >99.5% | [5] |

Part 2: Incorporation into the Statin Scaffold

Once the chiral side chain, ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate, is synthesized, it must be coupled to the complex heterocyclic core of the target statin. For rosuvastatin, this is typically achieved via a Wittig reaction, a powerful method for forming carbon-carbon double bonds.[9][10]

Mechanism of the Wittig Reaction

-

Ylide Formation: The heterocyclic core of rosuvastatin is first converted into a phosphonium salt, which is then deprotonated with a strong base to form a phosphorus ylide.

-

Aldehyde Preparation: The ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate intermediate is transformed into the corresponding aldehyde. This often involves protecting the diol, reducing the ester to an alcohol, and then oxidizing it to the aldehyde.

-

Nucleophilic Attack: The nucleophilic ylide attacks the aldehyde, forming a betaine intermediate.

-

Oxaphosphetane Formation & Elimination: The betaine collapses to form a cyclic oxaphosphetane, which then decomposes to yield the desired alkene (the coupled rosuvastatin structure) and a triphenylphosphine oxide byproduct.[9]

-

Deprotection and Saponification: Finally, any protecting groups on the diol are removed, and the ethyl ester is saponified to the corresponding carboxylate salt (e.g., rosuvastatin calcium).[11]

Caption: Convergent synthesis of Rosuvastatin via a Wittig reaction.

Part 3: Final Mechanism of Action - HMG-CoA Reductase Inhibition

The ultimate function of the meticulously synthesized (3R,5S)-dihydroxy acid side chain is to act as a potent and specific inhibitor of HMG-CoA reductase.

The Target: HMG-CoA Reductase

HMG-CoA reductase (HMGCR) is the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, which is the committed, rate-limiting step in the biosynthesis of cholesterol and other isoprenoids.[12][13] By inhibiting this single enzyme, statins effectively curtail the entire downstream production of cholesterol in the liver.

Competitive Inhibition: A Molecular Mimic

Statins are competitive inhibitors of HMGCR.[1][12] The dihydroxy acid portion of the statin molecule, which is derived from our ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate intermediate, is a structural analog of the natural HMG-CoA substrate.[14][15]

-

Binding: The statin molecule enters the active site of HMGCR and binds with a much higher affinity (nanomolar range) than the natural substrate (micromolar range).[14]

-

Blocking Access: By occupying the active site, the statin physically blocks HMG-CoA from binding, thereby halting the catalytic reaction.[15]

Structural Basis of Inhibition

X-ray crystallography studies of HMGCR complexed with various statins have revealed the precise molecular interactions responsible for this high-affinity binding.[14][15]

-

The carboxylate and the 5-hydroxyl group of the statin's side chain form a network of ionic and hydrogen bonds with conserved residues in the active site (such as Lys, Ser, and Asp).

-

These interactions mimic those formed by the thioester and hydroxyl groups of the natural HMG-CoA substrate.

-

The hydrophobic heterocyclic core of the statin (e.g., the fluorophenyl pyrimidine group in rosuvastatin) forms additional van der Waals interactions with hydrophobic residues in the enzyme, further anchoring the inhibitor in place.[15]

This multi-point interaction explains the tight binding and potent inhibitory effect of the drug.

Caption: Competitive inhibition of HMG-CoA reductase by a statin drug.

Conclusion

The journey of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate from a simple diketoester to the core functional group of a life-saving drug showcases the synergy between biocatalysis and traditional organic chemistry. The use of highly selective diketoreductases allows for the efficient, large-scale production of this critical chiral intermediate with near-perfect stereochemical control. This building block is then incorporated into the final statin structure, where its dihydroxy acid moiety serves as a potent molecular mimic that effectively shuts down the key enzyme in cholesterol synthesis. Understanding this multi-stage mechanism—from enzymatic synthesis to enzyme inhibition—is fundamental for the ongoing development and optimization of cardiovascular therapeutics.

References

-

American Heart Association Journals. (2000). Current Perspectives on Statins. Circulation. [Link]

-

Gotor-Fernández, V., et al. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. [Link]

-

Findrik Blažević, Z., et al. (2024). Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. PMC. [Link]

-

RxList. (2021). How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names. [Link]

-

Royal Society of Chemistry. (2024). Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. [Link]

-

Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. PubMed. [Link]

-

Biocatalysis for the Production of Pharmaceutical Intermediates: Statin Precursors. (2019). CHIMIA. [Link]

-

Whirl-Carrillo, M., et al. Statin Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Wu, X., et al. (2010). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. PubMed. [Link]

-

Istvan, E. S., & Deisenhofer, J. (2001). Structural Mechanism for Statin Inhibition of HMG-CoA Reductase. Science. [Link]

-

Enzymicals AG. (2024). Cascade enzymatic synthesis of a statin side chain precursor. [Link]

-

ResearchGate. (n.d.). Chemo-Enzymatic Approach to Statin Side-Chain Building Blocks. [Link]

-

Machara, A., et al. (2017). Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin. PubMed. [Link]

- Google Patents. (n.d.).

-

Simunkova, M., et al. (2010). Lactone Pathway to Statins Utilizing the Wittig Reaction. The Synthesis of Rosuvastatin. ACS Publications. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: A Practical Synthesis of Rosuvastatin and Other Statin Intermediates. [Link]

-

ResearchGate. (n.d.). Biocatalysis in the Preparation of the Statin Side Chain. [Link]

-

Simunkova, M., et al. (2010). Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. Europe PMC. [Link]

-

Wang, L., et al. (2011). Preparation of ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate by recombinant diketoreductase in a biphasic system. PubMed. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Justia Patents. (2016). Process for the manufacture of the calcium salt of rosuvastatin.... [Link]

-

ResearchGate. (n.d.). A. Time course for reduction of 3,5-diketo ester by the diketoreductase in the presence of NADH. [Link]

-

Le-Huy, H., et al. (2016). Pinpointing a Mechanistic Switch Between Ketoreduction and “Ene” Reduction in Short-Chain Dehydrogenases/Reductases. PMC. [Link]

-

Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. PMC. [Link]

-

Qiao, L., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. SciSpace. [Link]

-

Markel, U., et al. (2020). Origins of stereoselectivity in evolved ketoreductases. PMC. [Link]

-

ResearchGate. (2023). Engineering Ketoreductases for the Enantioselective Synthesis of Chiral Alcohols. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthetic studies on statins. Part 3: A facile synthesis of rosuvastatin calcium through catalytic enantioselective allylation strategy. [Link]

-

Popova, Y., et al. (2022). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. PMC. [Link]

-

Dömling, A., et al. (2018). Atorvastatin (Lipitor) by MCR. PMC. [Link]

-

New Drug Approvals. (2013). ATORVASTATIN SYNTHESIS. [Link]

-

Popova, Y., et al. (2022). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. RSC Publishing. [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs [mdpi.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate by recombinant diketoreductase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 13. ClinPGx [clinpgx.org]

- 14. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. community.gep.wustl.edu [community.gep.wustl.edu]

The Cornerstone of Statin Synthesis: A Technical Guide to Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate, a chiral building block of paramount importance in the pharmaceutical industry. Its significance lies in its role as a key intermediate in the synthesis of rosuvastatin (Crestor®), a leading medication for the treatment of hypercholesterolemia. The precise stereochemistry of this syn-1,3-diol moiety is crucial for the drug's therapeutic efficacy. This document will delve into the physical and chemical properties of this molecule, with a strong emphasis on its stereocontrolled synthesis and its pivotal function in the construction of rosuvastatin.

Molecular Structure and Stereochemical Significance

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a heptenoic acid ester characterized by two stereocenters at the C3 and C5 positions, both of which are critical for its biological function in the final active pharmaceutical ingredient. The (3R, 5S) configuration defines the syn relationship between the two hydroxyl groups, which is a key structural feature for HMG-CoA reductase inhibitors.[1]

The accurate construction of these stereocenters is a significant challenge in the synthesis of rosuvastatin.[1] Various synthetic strategies have been developed to achieve the desired high diastereoselectivity and enantioselectivity.

Physicochemical Properties

While detailed experimental data for the isolated ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is not extensively published, its properties can be inferred from its structure and data from analogous compounds.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C9H16O4 | Derived from the chemical structure. |

| Molecular Weight | 188.22 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid. | Based on similar short-chain dihydroxy esters.[2][3] |

| Boiling Point | Expected to be high and likely to decompose upon atmospheric distillation. | The presence of two hydroxyl groups increases intermolecular hydrogen bonding, significantly raising the boiling point compared to a simple ester. |

| Solubility | Sparingly soluble in water, but soluble in polar organic solvents such as ethanol, methanol, and ethyl acetate. | The ethyl ester group confers some lipophilicity, while the two hydroxyl groups enhance polarity and allow for hydrogen bonding with polar solvents. |

| Stability | Stable under standard conditions. Should be stored in a cool, dry place. | Like most esters, it can be susceptible to hydrolysis under acidic or basic conditions. |

Spectroscopic Characterization

The structural features of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate give rise to a predictable spectroscopic signature.

-

¹H NMR: The spectrum would be characterized by signals corresponding to the ethyl group (a triplet and a quartet), protons adjacent to the hydroxyl groups, methylene protons, and the terminal vinyl group protons. The coupling constants between the protons on C3, C4, and C5 would be indicative of the syn stereochemistry.

-

¹³C NMR: The spectrum would show nine distinct carbon signals, including those for the carbonyl carbon of the ester, the two carbons bearing hydroxyl groups, the carbons of the ethyl group, the methylene carbon, and the two sp² hybridized carbons of the alkene.

-

IR Spectroscopy: Key absorption bands would include a broad O-H stretch from the hydroxyl groups (around 3400 cm⁻¹), a strong C=O stretch from the ester (around 1730 cm⁻¹), and C=C stretching from the alkene (around 1640 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (or a related ion like [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of water, the ethoxy group, or cleavage of the carbon chain.

Stereoselective Synthesis: The Key to Efficacy

The synthesis of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate with high stereopurity is a cornerstone of rosuvastatin production. Industrial methods often focus on the diastereoselective reduction of a β-hydroxy ketoester.[1]

A prevalent strategy involves the Narasaka-Prasad reduction of ethyl (S)-3-hydroxy-5-oxo-6-heptenoate. This method employs a boron chelating agent and a reducing agent, typically sodium borohydride, to direct the hydride attack to achieve the desired syn-1,3-diol.

Another innovative approach is the iodine chloride-induced intramolecular cyclization of a chiral homoallylic carbonate, which also yields the desired syn-1,3-diol moiety.[1][4] Biocatalytic methods, using enzymes like diketoreductases or whole-cell systems such as Lactobacillus kefir, have also been developed for the stereoselective reduction of the corresponding diketone, offering high yields and excellent stereoselectivity.[5][6]

Below is a generalized workflow for a chemo-enzymatic synthesis approach.

Caption: Chemo-enzymatic synthesis workflow for ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate.

Application in Rosuvastatin Synthesis

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate serves as the chiral side-chain precursor in the total synthesis of rosuvastatin. The terminal alkene of this intermediate is typically cleaved, for instance, via ozonolysis, to generate an aldehyde. This aldehyde then undergoes a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium salt or phosphonate ester of the pyrimidine core of rosuvastatin. Subsequent hydrolysis of the ethyl ester to the corresponding carboxylate, followed by salt formation with calcium, yields the final rosuvastatin calcium drug substance.

The following diagram illustrates the logical flow of incorporating the chiral side-chain into the final rosuvastatin molecule.

Caption: Logical flow of rosuvastatin synthesis from the chiral side-chain.

Conclusion

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a molecule whose value is defined by its precise stereochemistry. As a critical building block for rosuvastatin, the development of efficient and highly stereoselective synthetic routes to this intermediate is of immense interest to the pharmaceutical industry. Understanding its properties and the methodologies for its synthesis is fundamental for researchers and professionals involved in the development and manufacturing of statin drugs. The continued innovation in asymmetric synthesis will undoubtedly lead to even more efficient and sustainable methods for producing this vital chiral synthon.

References

-

Xiong, F., Wang, H., Yan, L., Han, S., Tao, Y., Wu, Y., & Chen, F. (2016). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. Organic & Biomolecular Chemistry, 14(4), 1363-1369. [Link]

-

Xiong, F., Wang, H., Yan, L., Han, S., Tao, Y., Wu, Y., & Chen, F. (2015). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2015). Stereocontrolled Synthesis of Rosuvastatin Calcium via Iodine Chloride-induced Intramolecular Cyclization. [Link]

- Google Patents. (1995).

-

ResearchGate. (2025). Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin Through Julia–Kocienski Olefination Using the Lactonized Statin Side-Chain Precursor. [Link]

-

ResearchGate. (2025). Synthesis and properties of dihydroxyoleic acid methyl ester ethoxylates. [Link]

-

Li, Z., Giffhorn, F., & Sprenger, G. A. (2011). Preparation of ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate by recombinant diketoreductase in a biphasic system. Bioresource technology, 102(3), 3649–3652. [Link]

-

Seher, A., & Weiss, U. (1981). Preparation and physiological properties of alkyl esters of 2,3-dihydroxypropionic acid. Chemistry and physics of lipids, 29(2), 157–164. [Link]

-

PubChem. (n.d.). Dihydroxy terephthalate. [Link]

-

Haberland, J., Kriegesmann, A., Stahmann, K. P., & Lembrecht, J. (2005). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Applied microbiology and biotechnology, 68(5), 605–612. [Link]

-

Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. [Link]

- Google Patents. (2006). Process for the manufacture of the calcium salt of rosuvastatin (e)-7-'4-(4-fluorophenyl)-6-isopropyl-2-'methyl(methylsulfonyl)amino ! pyrimidin-5-yl!(3r,5s)

-

PubChem. (n.d.). ethyl (3R)-3-hydroxy-5-oxohept-6-enoate. [Link]

-

OA Monitor Ireland. (n.d.). Microbial synthesis of chiral intermediates for β‐3‐receptor agonists. [Link]

- Google Patents. (1993). Process for the preparation of (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxy-hexanoic acid, tert.-butyl ester.

-

mzCloud. (2018). 2 3 4 Dihydroxyphenyl ethyl 3 O 6 deoxy L mannopyranosyl 6 O 2E 3 3 4 dihydroxyphenyl 2 propenoyl D glucopyranoside. [Link]

- Google Patents. (2012). Enzymatic synthesis method of chiral beta-hydroxyl ester compound.

-

Kim, M. J., Kim, M., & Lee, S. (2019). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol and Formal Synthesis of (3S,5S)-Yashabushidiol B. Molecules (Basel, Switzerland), 24(17), 3121. [Link]

-

Ishihara Group. (2018). Publications 2018. [Link]

-

The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. [Link]

-

TÜBİTAK Academic Journals. (2002). Phenolic Compounds from Scutellaria pontica. [Link]

-

MassBank of North America. (n.d.). Spectrum CCMSLIB00005723108 for NCGC00168839-02!(2S,3R,5R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one [IIN-based: Match]. [Link]

Sources

- 1. Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. (2S,3S)(-)-Dihydroxybutane-1,4-dioic acid diethyl ester CAS#: 13811-71-7 [m.chemicalbook.com]

- 3. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]

- 4. Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate by recombinant diketoreductase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural and Crystallographic Insights into Ethyl (3R,5S)-3,5-Dihydroxyhept-6-Enoate: The Statin Pharmacophore

Introduction: The Causality of the Pharmacophore

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a highly specialized chiral intermediate and the defining structural pharmacophore of the "super-statin" class of cholesterol-lowering drugs, including Rosuvastatin, Fluvastatin, and Pitavastatin[1]. In drug development and structural biology, this molecule is not merely a chemical entity; it is a precisely engineered biological key.

The causality of its design is rooted in its ability to competitively mimic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). By locking the 3,5-diol system into a strict (3R,5S) stereochemical configuration, the molecule achieves a binding affinity ( Ki ) of approximately 0.6 nM to HMG-CoA reductase (HMGR)[2]. This represents a ~6700-fold increase in affinity over the natural substrate, effectively shutting down the rate-limiting step of the mevalonate pathway[2]. While the ethyl ester serves as a stable, highly pure synthetic precursor during industrial manufacturing, it is subsequently hydrolyzed in vivo (or during final API salt formation) into the active hydroxy-acid form[2].

3D Structural Conformation and Target Engagement

The 3D conformation of the (3R,5S)-3,5-dihydroxyhept-6-enoate side chain is the primary driver of its biological efficacy. In the solid state and within the enzyme's active site, the side chain adopts an extended anti-conformation[3].

Mechanistic Causality: The displacement of the HMGR mobile flap domain upon statin binding exposes a hydrophobic groove that accommodates the alkene spacer (the 6-enoate moiety) and the attached heterocyclic core[2]. Simultaneously, the 3,5-dihydroxy groups form critical, self-validating hydrogen bond networks with HMGR residues Ser684 and Asp690, while the terminal carboxylate forms a rigid ionic salt bridge with Lys735[2].

Fig 1: 3D binding interactions of the (3R,5S)-3,5-dihydroxyhept-6-enoate motif within HMGR.

Crystallographic Data and Solid-State Properties

Because the pure, unconjugated ethyl ester side chain is highly flexible and often exists as a viscous oil or low-melting solid, definitive 3D crystallographic data is typically acquired from its co-crystals or advanced salt forms (e.g., Rosuvastatin 2-aminopyrimidine hemihydrate or zinc/calcium salts)[4]. X-ray diffraction (XRD) of these complexes reveals the precise spatial constraints required for the pharmacophore to remain stable and active.

Table 1: Crystallographic Parameters of the Statin Side-Chain Complex (Rosuvastatin 2-aminopyrimidine hemihydrate) [4]

| Crystallographic Parameter | Value / Description |

| Crystal System | Monoclinic |

| Space Group | C2 |

| Unit Cell Dimension a | 18.7043(15) Å |

| Unit Cell Dimension b | 8.2230(7) Å |

| Unit Cell Dimension c | 18.8025(15) Å |

| Molar Ratio | Statin : 2-aminopyrimidine : Water (1 : 1 : 0.5) |

| Side Chain Conformation | Extended anti-geometry (C5-C6-C7) |

Experimental Protocol: Biocatalytic Synthesis and Crystallization

The synthesis of the (3R,5S)-3,5-dihydroxyhept-6-enoate motif demands absolute stereocontrol. Traditional chemical synthesis suffers from poor atom economy and requires harsh conditions. The modern, self-validating approach utilizes a multi-enzyme biocatalytic cascade[5].

Fig 2: Self-validating biocatalytic cascade for the synthesis of the statin pharmacophore.

Step-by-Step Methodology

Step 1: Biocatalytic Aldol Addition

-

Procedure: Charge a bioreactor with 0.7 M chloroacetaldehyde and acetaldehyde in an aqueous buffer (pH 7.2). Introduce engineered 2-deoxyribose-5-phosphate aldolase (DERA, utilizing the E78K mutant for enhanced thermostability)[6].

-

Causality: DERA catalyzes a sequential double aldol condensation, strictly controlling the formation of the (3R,5S) stereocenters. The E78K mutation prevents enzyme deactivation by the highly reactive aldehyde substrates, ensuring high turnover[6].

Step 2: Carbonyl Reduction

-

Procedure: Add a robust carbonyl reductase (e.g., LbCR from Lactobacillus brevis) and glucose dehydrogenase (for NADH cofactor regeneration) to the reaction matrix to reduce the intermediate lactol[6].

-

Validation: Monitor the reaction via chiral HPLC. The system is self-validating if the diastereomeric excess (de) exceeds 99.5%, confirming the structural integrity of the 3,5-diol[6].

Step 3: Wittig Olefination (Core Attachment)

-

Procedure: React the resulting protected side-chain aldehyde with the phosphonium salt of the chosen heterocyclic core (e.g., pyrimidine for Rosuvastatin) under basic conditions to form the (E)-6-enoate double bond[1].

Step 4: Hydrolysis and Crystallization

-

Procedure: Hydrolyze the ester using 8M aqueous NaOH at 35 °C[3]. Add a stoichiometric amount of aqueous CaCl₂ or ZnCl₂ to form the final salt. Cool the biphasic solution to 5 °C at a controlled rate of -0.5 °C/min to induce nucleation[4].

-

Validation: Isolate the crystals via vacuum filtration and confirm the monoclinic C2 space group via powder X-ray diffraction (pXRD) to ensure the correct polymorph has been achieved[4].

References

-

Natural Product-Derived Drugs: Structural Insights into Their Biological Mechanisms. PubMed Central (PMC) / NIH.[Link]

-

Identification of a Robust Carbonyl Reductase for Diastereoselectively Building syn-3,5-Dihydroxy Hexanoate: a Bulky Side Chain of Atorvastatin. Organic Process Research & Development (ACS).[Link]

- Synthesis of rosuvastatin by means of co-crystals (EP2602249A1).

-

Biocatalysis in the Preparation of the Statin Side Chain. Current Organic Synthesis.[Link]

-

Lactone Pathway to Statins Utilizing the Wittig Reaction. The Synthesis of Rosuvastatin. The Journal of Organic Chemistry (ACS).[Link]

-

Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues. Molecules.[Link]

Sources

Thermodynamic Stability of Ethyl (3R,5S)-3,5-Dihydroxyhept-6-enoate at Room Temperature: A Technical Guide to Lactonization Kinetics and Analytical Workflows

Executive Summary

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a highly valuable chiral building block utilized in the synthesis of "super-statins," including rosuvastatin and pitavastatin[1][2]. During drug development and active pharmaceutical ingredient (API) manufacturing, the thermodynamic stability of this intermediate at room temperature (25°C) is a critical quality attribute. The primary degradation pathway is not oxidative or photochemical, but rather a thermodynamically driven intramolecular cyclization (lactonization) that converts the open-chain ester into a 6-membered δ -lactone[3].

This technical guide explores the causality behind this thermodynamic instability, details the environmental factors that dictate the equilibrium state, and provides a self-validating experimental workflow for accurately assessing its stability without inducing analytical artifacts.

Thermodynamic Landscape and Mechanistic Causality

The thermodynamic instability of the (3R,5S)-3,5-dihydroxyhept-6-enoate moiety is fundamentally rooted in its stereochemistry and the entropic favorability of cyclization.

Stereochemical Pre-organization

The syn-1,3-diol arrangement—dictated by the (3R,5S) configuration—allows the carbon backbone to easily adopt a chair-like transition state. In this conformation, the bulky substituents (the alkene chain and the C3 hydroxyl) occupy pseudo-equatorial positions, minimizing 1,3-diaxial steric clashes. This structural pre-organization significantly lowers the activation energy ( ΔG‡ ) for the C5-hydroxyl to act as an internal nucleophile and attack the C1-carbonyl carbon.

Solvent-Mediated Equilibrium

The equilibrium between the open-chain ethyl ester and the δ -lactone is highly dependent on the solvation environment[3]:

-

Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): In the absence of hydrogen-bond donors, the C5-hydroxyl remains highly nucleophilic. Furthermore, the leaving group (ethanol) is not stabilized by the solvent, pushing the equilibrium almost entirely toward the forward reaction (lactonization)[3].

-

Protic Solvents (e.g., Methanol): Protic solvents form a robust solvation shell around the hydroxyl groups via hydrogen bonding. This kinetically freezes the molecule, rendering both the open-chain ester and the lactone form highly stable at room temperature with negligible interconversion[3].

-

Aqueous Acidic Conditions: Acid catalyzes both the forward and reverse reactions. However, in an aqueous environment, the sheer molar excess of water drives the equilibrium toward the reverse reaction (ring-opening hydrolysis), converting the lactone back into the open-chain acid[3].

Thermodynamic equilibrium between the open-chain ethyl ester and its delta-lactone form.

Quantitative Thermodynamic Data

To facilitate rapid decision-making during process chemistry and formulation, the kinetic stability of the (3R,5S)-3,5-dihydroxyhept-6-enoate moiety at room temperature (25°C) is summarized below.

| Solvent / Environment | Dominant Thermodynamic Process at 25°C | Kinetic Stability | Causality / Mechanism |

| Aprotic (e.g., Acetonitrile) | Forward reaction (Ester → Lactone) | Low (Rapid cyclization) | Lack of H-bonding leaves C5-OH highly nucleophilic[3]. |

| Protic (e.g., Methanol) | Equilibrium frozen | High (No interconversion) | H-bond solvation shell kinetically traps the current state[3]. |

| Acidic Aqueous | Reverse reaction (Lactone → Acid) | Low (Rapid hydrolysis) | Acid catalysis combined with excess water drives ring-opening[3]. |

| Human Plasma (in vitro) | Spontaneous/Enzymatic Lactonization | Moderate (~55% in 4h) | Esterase activity and physiological pH promote cyclization[4]. |

Experimental Workflows for Stability Assessment

A common pitfall in assessing the stability of statin intermediates is inducing lactonization during the sample extraction or chromatographic analysis. If an aqueous aprotic solvent mixture (e.g., Acetonitrile:Water) is used for extraction, the presence of water can enhance acid hydrolysis during the analysis time, yielding an underestimated result of the lactone degradation product[3].

To ensure trustworthiness, the following LC-MS/MS protocol acts as a self-validating system by kinetically trapping the equilibrium state prior to analysis.

Step-by-Step Methodology

Step 1: Sample Preparation & Extraction

-

Extract the ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate sample using an organic protic solvent (e.g., 100% Methanol) to prevent interconversion during handling.

-

Spike the sample with a stable isotope-labeled internal standard (e.g., Deuterated-Rosuvastatin or a matched D5 -analog) to account for any matrix effects or ion suppression during MS analysis[4].

Step 2: Room Temperature Incubation (The Stress Test)

-

Aliquot the prepared samples into the target solvent systems (e.g., plasma, aprotic process solvents) and incubate at a controlled 25°C.

-

Maintain a parallel control group at 4°C. The 4°C control validates that any degradation observed in the test group is strictly due to the room-temperature thermodynamic shift, not the analytical handling.

Step 3: Reaction Quenching (Critical Step)

-

At designated time points (e.g., 1h, 2h, 4h), quench the reaction by adding an acidified buffer (e.g., 10% orthophosphoric acid in water) and immediately transferring the vials to an ice-cold water bath (0–4°C)[4].

-

Causality: Dropping the pH restricts the interconversion between the acid/ester and lactone forms, while the sudden temperature drop kinetically freezes the reaction, preserving the exact ratio of open-chain to lactone present at the time of quenching[4].

Step 4: LC-MS/MS Analysis

-

Inject the quenched samples into an LC-MS/MS system equipped with a C18 reverse-phase column.

-

Maintain the autosampler at 5°C to prevent degradation while samples await injection[4].

-

Utilize Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode. Note that lactone compounds lack a carboxylic functional group and may require specific mobile phase additives to optimize response compared to their open-chain counterparts[4].

Step-by-step experimental workflow for assessing room-temperature thermodynamic stability.

Mitigation Strategies in Drug Development

Understanding the causality of lactonization allows chemists to implement robust mitigation strategies during the scale-up of super-statins:

-

Avoid Prolonged Aprotic Exposure: During synthesis, intermediate steps involving aprotic solvents (like dichloromethane) should be executed at reduced temperatures (e.g., 0–5°C) to suppress the forward lactonization reaction.

-

Strategic Quenching: If the open-chain ester must be isolated, utilizing weak basic washes can help neutralize trace acids that might otherwise catalyze cyclization during solvent evaporation.

-

Storage: The isolated ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate should be stored strictly under refrigerated conditions (2–8°C) or frozen (-20°C) in tightly sealed, moisture-free containers to halt thermodynamic degradation.

References

-

Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central URL:[Link]

-

Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues Source: Molecules (MDPI) URL:[Link]

-

Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions Source: Chemical Papers (Springer) URL:[Link]

-

Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry Source: Journal of Pharmaceutical Analysis / PubMed Central URL:[Link]

Sources

The Chiral Engine of Super-Statins: A Technical Review of Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

Executive Summary

The transition from natural fermentation-derived statins to fully synthetic "super-statins" (e.g., rosuvastatin, pitavastatin) marked a watershed moment in cardiovascular pharmacology. At the structural heart of these next-generation active pharmaceutical ingredients (APIs) lies ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate (and its tert-butyl/methyl analogs). This chiral intermediate serves as the universal pharmacophore that mimics the natural substrate of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.

This whitepaper dissects the mechanistic rationale, synthetic paradigms, and downstream coupling strategies associated with this critical chiral building block, providing a self-validating framework for drug development professionals.

Mechanistic Rationale: The (3R,5S) Stereocenter

Statins achieve their potent pharmacological action by competitively binding and inhibiting the active site of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway[1]. The efficacy of super-statins is inextricably linked to the stereochemistry of their side chain.

The (3R,5S)-dihydroxy configuration is not arbitrary; it is a precise geometric requirement. The two hydroxyl groups engage in critical hydrogen-bonding networks with the enzyme's catalytic residues (such as Lys735, Arg590, and Ser872). The hept-6-enoate backbone provides the necessary spatial extension to anchor the bulky, hydrophobic heterocyclic core (e.g., pyrimidine in rosuvastatin or quinoline in pitavastatin) into the narrow hydrophobic groove of the enzyme, displacing the natural HMG-CoA substrate.

HMG-CoA Reductase Inhibition Pathway by Statins

Synthetic Paradigms for the Chiral Heptenoate Core

Historically, establishing the syn-1,3-diol moiety required complex, multi-step chiral pool syntheses or reliance on expensive transition-metal catalysts (e.g., Noyori asymmetric hydrogenation). Modern industrial synthesis has largely pivoted toward highly atom-economical biocatalytic routes[2].

The Biocatalytic DERA Pathway

The most elegant assembly of the (3R,5S) stereocenters utilizes Deoxyribose-phosphate aldolase (DERA) . By using achiral substrates, the DERA enzyme catalyzes a sequential, tandem aldol addition of two equivalents of acetaldehyde to a substituted aldehyde (such as chloroacetaldehyde).

This reaction yields an enantiomerically pure cyclic lactol (a 2,4,6-trideoxyhexose derivative). The lactol is subsequently oxidized to a lactone and subjected to esterification and olefination to yield the final ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate[2]. This route minimizes protecting-group manipulations and bypasses the need for stoichiometric chiral auxiliaries.

Biocatalytic Synthesis Workflow for Super-Statins

Downstream Integration: Coupling Strategies

Once the ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate intermediate is synthesized, it must be conjugated to the specific heterocyclic core of the target statin. The geometry of the resulting double bond is critical; the (E)-isomer is required for optimal binding affinity[3].

Quantitative Data: Coupling Efficiency

The choice of coupling chemistry directly impacts the overall yield and (E)/(Z) selectivity of the final API. Below is a comparative summary of industry-standard coupling methods.

Table 1: Comparative Analysis of Super-Statin Coupling Strategies

| Target Statin | Heterocyclic Core | Primary Coupling Method | Key Side-Chain Intermediate | Typical (E)-Selectivity | Overall Yield (Coupling) |

| Rosuvastatin | Pyrimidine | Wittig Olefination | Ethyl/tert-butyl (3R,5S)-3,5-dihydroxyhept-6-enoate | > 95% | ~62-70% |

| Pitavastatin | Quinoline | Julia-Kocienski | (3R,5S)-3,5-dihydroxyhept-6-enoate | > 98% | ~65-75% |

| Fluvastatin | Indole | Aldol Condensation | 3,5-dihydroxy-6-heptenoic acid derivatives | > 90% | ~55-60% |

Data synthesized from established synthetic routes in medicinal chemistry literature[4].

Experimental Methodology: Self-Validating Protocol for Wittig Coupling

To ensure scientific integrity and reproducibility, the following protocol details the Wittig olefination used to couple the chiral heptenoate side chain to a pyrimidine core (yielding a rosuvastatin precursor). This protocol is designed as a self-validating system , where each step contains internal checks to confirm causality and success[4].

Step-by-Step Methodology

1. Preparation of the Ylide (Deprotonation)

-

Action: Suspend the heterocyclic phosphonium bromide salt (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the system to -78°C. Dropwise, add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq).

-

Causality: The strong, non-nucleophilic base (NaHMDS) deprotonates the phosphonium salt to form the reactive phosphorus ylide. The -78°C temperature is critical to prevent ylide decomposition and suppress unwanted side reactions.

-

Self-Validation: The reaction mixture will undergo a distinct visual transition from a cloudy white suspension to a deep, homogenous orange/red solution, confirming successful ylide generation.

2. Addition of the Chiral Intermediate

-

Action: Dissolve ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate (1.1 eq) in anhydrous THF. Add this solution dropwise to the ylide mixture over 30 minutes, maintaining the temperature at -78°C. Slowly warm the reaction to room temperature over 2 hours.

-

Causality: Slow addition prevents local thermal spikes, ensuring high (E)-stereoselectivity of the newly formed double bond.

-

Self-Validation: Monitor via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) mobile phase. The disappearance of the aldehyde spot (visualized with p-Anisaldehyde stain) and the emergence of a new, UV-active product spot confirms coupling.

3. Quenching and Extraction

-

Action: Quench the reaction by adding saturated aqueous ammonium chloride ( NH4Cl ). Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Causality: NH4Cl provides a mild proton source to neutralize excess base without catalyzing the dehydration of the sensitive 1,3-diol moiety.

-

Self-Validation: The pH of the aqueous phase should test slightly acidic to neutral (~pH 6-7). If basic, further washing is required to prevent downstream epimerization.

4. Purification and Isomeric Verification

-

Action: Purify the crude oil via flash column chromatography.

-

Causality: Removes triphenylphosphine oxide ( Ph3P=O ), a ubiquitous and bulky byproduct of the Wittig reaction.

-

Self-Validation: Perform 1H -NMR on the purified product. The presence of two distinct olefinic protons with a coupling constant ( J ) of approximately 16 Hz definitively validates the formation of the required (E)-isomer. A J value of ~11 Hz would indicate the unwanted (Z)-isomer.

References

-

- ResearchGate. 2. - Journal of Medicinal Chemistry - ACS Publications. 3. - The Journal of Organic Chemistry - ACS Publications. 4. - ResearchGate.

Sources

An In-depth Technical Guide to the Identification of Metabolic Degradation Pathways for Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the metabolic degradation pathways of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate, a key intermediate in the synthesis of rosuvastatin. The methodologies described herein are grounded in established principles of drug metabolism and safety testing, emphasizing a logical, evidence-based approach to metabolite identification and characterization.

Introduction: The Imperative of Metabolic Profiling

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a critical chiral building block for rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor.[1][2] Understanding the metabolic fate of this intermediate is paramount for a thorough assessment of the final drug product's safety profile. The U.S. Food and Drug Administration (FDA) guidance on "Metabolites in Safety Testing" (MIST) underscores the necessity of identifying and evaluating metabolites to ensure they have been adequately tested for safety during nonclinical studies.[3][4][5][6] This guide outlines a strategic, multi-tiered approach to comprehensively map the biotransformation of this compound.[7][8]

Predicting Metabolic Fates: A Structure-Activity Relationship Approach

The chemical structure of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate contains several functional groups susceptible to metabolic enzymes, primarily located in the liver.[9] A predictive analysis suggests the following primary metabolic pathways:

-

Ester Hydrolysis: The ethyl ester is a prime target for carboxylesterases, leading to the formation of the corresponding carboxylic acid. This is a common and often rapid metabolic transformation for ester-containing drugs.

-

Oxidation: The two secondary alcohol groups and the terminal alkene present potential sites for Phase I oxidative metabolism, predominantly catalyzed by cytochrome P450 (CYP) enzymes.[10][11] Oxidation of the secondary alcohols would yield ketones, while the terminal double bond could be a substrate for epoxidation or other oxidative reactions.[12][13]

-

Conjugation (Phase II): The hydroxyl groups are susceptible to conjugation reactions, which increase water solubility and facilitate excretion.[14] Key Phase II pathways include glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs).[15][16][17][18][19]

These predictions form the basis for designing targeted in vitro and in vivo experiments.

In Vitro Methodologies: The Core of Metabolic Investigation

In vitro systems are indispensable for initial metabolic profiling, offering a controlled environment to identify primary metabolic routes.[20]

Subcellular Fractions: Probing Phase I Metabolism

Human Liver Microsomes (HLMs) are enriched with CYP enzymes and are the preferred system for initial screening of oxidative metabolism.[21][22]

Table 1: Typical Conditions for a Human Liver Microsome (HLM) Incubation Assay

| Parameter | Condition | Rationale |

| Test Compound Conc. | 1-10 µM | Balances analytical sensitivity with potential for enzyme saturation. |

| HLM Protein Conc. | 0.5-1.0 mg/mL | Ensures sufficient enzymatic activity. |

| Co-factor | NADPH (1 mM) | Essential for CYP450 catalytic activity. |

| Incubation Time | 0, 15, 30, 60, 120 min | Time course to assess rate of metabolism. |

| Temperature | 37°C | Mimics physiological conditions. |

| Quenching Solution | Acetonitrile (cold) | Terminates the reaction and precipitates proteins. |

Protocol 1: HLM Metabolic Stability Assay

-

Prepare a stock solution of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate in a suitable organic solvent (e.g., DMSO).

-

Pre-incubate pooled HLMs in a phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiate the reaction by adding the test compound and NADPH. Include a control incubation without NADPH to confirm CYP-mediated metabolism.

-

At specified time points, transfer an aliquot of the incubation mixture to a tube containing cold acetonitrile to stop the reaction.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using LC-MS/MS.

Cellular Models: A More Complete Metabolic Picture

Cryopreserved human hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more comprehensive view of biotransformation.[9][23]

Protocol 2: Hepatocyte Incubation for Metabolite Profiling

-

Thaw and prepare cryopreserved human hepatocytes according to the supplier's instructions.

-

Incubate the hepatocytes in a suitable medium with the test compound at 37°C in a humidified CO2 incubator.

-

Collect samples of both cells and medium at various time points.

-

Process the samples by protein precipitation with cold acetonitrile.

-

Analyze the supernatant using high-resolution LC-MS/MS to identify both Phase I and Phase II metabolites.

Bioanalytical Techniques: Identifying and Quantifying Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for metabolite detection due to its high sensitivity and selectivity.[24][25] High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the elemental composition of unknown metabolites.

Table 2: Common Metabolic Transformations and Corresponding Mass Shifts

| Metabolic Reaction | Mass Shift (Da) |

| Hydrolysis of Ethyl Ester | -28.0313 |

| Oxidation (Hydroxylation) | +15.9949 |

| Oxidation (Dehydrogenation) | -2.0157 |

| Glucuronidation | +176.0321 |

| Sulfation | +79.9568 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

For novel or structurally ambiguous metabolites, NMR spectroscopy provides definitive structural information.[26][27][28] While less sensitive than MS, techniques like LC-NMR can be employed to isolate and characterize metabolites from complex biological matrices.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for conceptualizing the predicted metabolic pathways and the experimental approach.

Caption: Predicted metabolic pathways for ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate.

Caption: Experimental workflow for metabolite identification and pathway elucidation.

Conclusion and Strategic Outlook

A systematic investigation into the metabolic degradation of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate, beginning with predictive analysis and progressing through rigorous in vitro testing and advanced bioanalytical characterization, is essential. This approach not only satisfies regulatory expectations for safety assessment but also provides critical insights into the disposition of the final active pharmaceutical ingredient, rosuvastatin.[29][30][31] By understanding the metabolic liabilities of key intermediates, drug development programs can proactively address potential safety concerns and build a more robust data package for regulatory submission.

References

-

Czerwiński, M. (n.d.). Role of Sulfotransferases in Drug Metabolism and Drug-Drug Interactions. SEKISUI XenoTech. Retrieved March 27, 2026, from [Link]

-

Gerisch, M., et al. (2018). A Decade in the MIST: Learnings from Investigations of Drug Metabolites in Drug Development Under the "Metabolites in Safety Testing" Regulatory Guidances. ResearchGate. Retrieved March 27, 2026, from [Link]

-

HUANG, H., et al. (2021). Research Progress of Sulfotransferase and Sulfonation in Drug Metabolism. Chinese Pharmaceutical Journal, 56(3), 169-174. Retrieved March 27, 2026, from [Link]

-

ICH. (2009, November 13). Issues in the Safety Testing of Metabolites. Taylor & Francis Online. Retrieved March 27, 2026, from [Link]

-

Makia, N. L., & Lattanze, J. (2018). Biotransformation: Impact and Application of Metabolism in Drug Discovery. ACS Medicinal Chemistry Letters. Retrieved March 27, 2026, from [Link]

-

McManus, M. E. (n.d.). Human Sulfotransferases and Their Role in Chemical Metabolism. ResearchGate. Retrieved March 27, 2026, from [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved March 27, 2026, from [Link]

-

PubChem. (n.d.). Rosuvastatin. National Institutes of Health. Retrieved March 27, 2026, from [Link]

-

Ruan, X., et al. (2021). Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. PMC. Retrieved March 27, 2026, from [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved March 27, 2026, from [Link]

-

Wang, J., et al. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Retrieved March 27, 2026, from [Link]

-

Williams, J. A., et al. (2004). Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition, 32(11), 1201-1208. Retrieved March 27, 2026, from [Link]

-

Yan, Z., & Caldwell, G. W. (2001). Metabolism and disposition of xenobiotics in the developing human: a review of the literature. Drug Metabolism and Disposition, 29(6), 767-773. Retrieved March 27, 2026, from [Link]

-

Zhang, Y., et al. (2019). Statistically correlating NMR spectra and LC-MS data to facilitate the identification of individual metabolites in metabolomics mixtures. ResearchGate. Retrieved March 27, 2026, from [Link]

Sources

- 1. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SMPDB [smpdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. alliedacademies.org [alliedacademies.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. oxfordbiomed.com [oxfordbiomed.com]

- 10. sas.rochester.edu [sas.rochester.edu]

- 11. portlandpress.com [portlandpress.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]

- 18. UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 21. m.youtube.com [m.youtube.com]

- 22. tandfonline.com [tandfonline.com]

- 23. nuvisan.com [nuvisan.com]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]

- 26. semanticscholar.org [semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 29. ClinPGx [clinpgx.org]

- 30. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 31. ahajournals.org [ahajournals.org]

Step-by-Step Asymmetric Synthesis of Ethyl (3R,5S)-3,5-Dihydroxyhept-6-enoate

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Overview & Retrosynthetic Logic

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a highly valuable chiral building block, most notably utilized as the critical side-chain precursor in the synthesis of "super-statins" such as Rosuvastatin and Fluvastatin 1. The molecule features a terminal alkene for downstream cross-metathesis or olefination, and a strictly defined syn-1,3-diol motif essential for HMG-CoA reductase inhibition.

To achieve absolute stereocontrol, this protocol employs a convergent three-phase synthetic strategy:

-

Preparation of Chan's Diene to serve as a regioselective C4-nucleophile.

-

Catalytic Enantioselective Mukaiyama Aldol Reaction with acrolein to establish the (5S)-stereocenter.

-

Diastereoselective Narasaka-Prasad Reduction to dictate the syn-(3R) configuration relative to the existing C5 hydroxyl group.

Fig 1. Retrosynthetic and forward workflow for the asymmetric synthesis of the target 1,3-diol.

Phase 1: Preparation of Chan's Diene

Causality & Expertise: Direct aldol reactions with ethyl acetoacetate often suffer from poor regioselectivity (C2 vs. C4 attack) and over-alkylation. By converting the substrate into 1-ethoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene (Chan's diene), the nucleophilicity is strictly directed to the terminal C4 position, ensuring a linear carbon chain extension 2.

Step-by-Step Protocol:

-

Mono-Silylation: Dissolve ethyl acetoacetate (1.0 equiv) in anhydrous THF/hexane (1:5 v/v) and cool to 0 °C under argon. Add triethylamine (Et₃N, 1.1 equiv) followed by dropwise addition of chlorotrimethylsilane (TMSCl, 1.1 equiv). Stir for 14 h at room temperature, then filter the triethylamine hydrochloride salts to isolate the mono-silyl enol ether.

-

Dienol Formation: Cool a fresh solution of diisopropylamine (1.2 equiv) in THF to -78 °C. Add n-butyllithium (1.2 equiv) to generate LDA.

-

Slowly add the mono-silyl enol ether from Step 1. Stir for 30 minutes at -78 °C to ensure complete deprotonation at the terminal methyl group.

-

Add TMSCl (1.3 equiv) dropwise. Allow the reaction to warm to room temperature over 2 hours.

-

Concentrate under reduced pressure, precipitate the lithium salts with anhydrous pentane, filter, and distill the filtrate under vacuum to yield pure Chan's diene as a pale yellow oil.

Phase 2: Catalytic Enantioselective Mukaiyama Aldol Reaction

Causality & Expertise: Acrolein is highly electrophilic and prone to both polymerization and unwanted Michael additions (1,4-addition). Utilizing a chiral Lewis acid complex—specifically Ti(OiPr)₄ with (S)-BINOL—activates the aldehyde for strict 1,2-addition while providing a rigid chiral pocket that dictates the Re-face attack of the diene, successfully establishing the (5S) stereocenter with >95% enantiomeric excess 2.

Step-by-Step Protocol:

-

Catalyst Preparation: In a flame-dried flask, combine Ti(OiPr)₄ (0.1 equiv) and (S)-BINOL (0.1 equiv) in anhydrous THF. Stir at room temperature for 1 hour to form the active chiral titanium complex. Add LiCl (0.2 equiv) as an additive to enhance turnover.

-

Aldol Addition: Cool the catalyst solution to 0 °C. Add freshly distilled acrolein (1.0 equiv).

-

Slowly add Chan's diene (1.2 equiv) dropwise over 30 minutes to prevent diene homocoupling. Stir the mixture at 0–5 °C for 14 hours.

-

Desilylation Workup: Add a solution of pyridinium p-toluenesulfonate (PPTS, 0.5 equiv) in methanol to the reaction mixture. Stir for 2 hours at room temperature to cleave the silyl ethers and reveal the β -keto ester.

-

Quench with saturated aqueous NaHCO₃, extract with diethyl ether, dry over Na₂SO₄, and purify via flash chromatography (silica gel) to isolate ethyl (S)-5-hydroxy-3-oxohept-6-enoate .

Phase 3: Diastereoselective Narasaka-Prasad Reduction

Causality & Expertise: While standard hydrogenation or reduction yields mixtures of syn and anti diols, the Narasaka-Prasad reduction is a self-validating thermodynamic system that guarantees syn-1,3-diol formation 3. Diethylmethoxyborane (Et₂BOMe) chelates the C5-hydroxyl and the C3-ketone, locking the molecule into a rigid, 6-membered half-chair conformation. Sodium borohydride (NaBH₄) is then forced to deliver its hydride intermolecularly from the less sterically hindered equatorial face. This pushes the resulting C3-hydroxyl group into an axial position, which geometrically corresponds to a strict syn relationship with the C5-hydroxyl 4.

Fig 2. Mechanistic causality of the Narasaka-Prasad reduction yielding the syn-1,3-diol.

Step-by-Step Protocol:

-

Chelation: Dissolve ethyl (S)-5-hydroxy-3-oxohept-6-enoate (1.0 equiv) in a mixture of anhydrous THF and MeOH (4:1 v/v). Cool the solution to -78 °C under an argon atmosphere.

-

Add Et₂BOMe (1.1 equiv, 1.0 M in THF) dropwise. Stir the solution at -78 °C for 30 minutes to allow the thermodynamic boron chelate to fully assemble.

-

Reduction: Add NaBH₄ (1.2 equiv) in one single portion. Maintain the reaction strictly at -78 °C and stir for 3 hours. Crucial: Do not let the temperature rise, as thermal fluctuation will degrade the facial selectivity.

-

Quenching: Quench the reaction at -78 °C by the slow addition of glacial acetic acid (2.0 equiv). Allow the mixture to warm to room temperature.

-

Oxidative Cleavage: To destroy the robust boronate complex, add 30% aqueous H₂O₂ (3.0 equiv) and additional MeOH. Stir vigorously for 1 hour at room temperature.

-

Isolation: Dilute with ethyl acetate, wash sequentially with saturated NaHCO₃, water, and brine. Dry over MgSO₄, concentrate, and purify via column chromatography to afford the pure ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate .

Quantitative Data & Quality Control

| Synthesis Phase | Product Isolated | Yield (%) | Stereochemical Purity | Analytical Validation Method |

| Phase 1 | Chan's Diene | 80 - 85% | N/A | ¹H-NMR (Alkene protons at δ 4.1 ppm) |

| Phase 2 | Ethyl (S)-5-hydroxy-3-oxohept-6-enoate | 75 - 82% | >95% ee | Chiral HPLC (Daicel Chiralpak AD-H) |

| Phase 3 | Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate | 88 - 92% | >98:2 syn:anti (dr) | ¹³C-NMR (Acetonide derivative shift analysis) |

References

- Historic Overview and Recent Advances in the Synthesis of Super-statins ResearchG

- Asymmetric Total Syntheses of Two 3-Acyl-5,6-dihydro-2H-pyrones: (R)-Podoblastin-S and (R)-Lachnelluloic Acid MDPI

- Application of chiral 2-isoxazoline for the synthesis of syn-1,3-diol analogs Beilstein Journal of Organic Chemistry

- Ru-Catalyzed Asymmetric Hydrogenation of Chiral δ-Hydroxy-β-Keto Acid Derivatives ACS Public

Sources

Application Note: High-Stereoselectivity Synthesis of Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate via Ketoreductase-Mediated Biocatalysis

Abstract & Introduction

The synthesis of enantiomerically pure chiral intermediates is a cornerstone of modern pharmaceutical development. Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a critical chiral building block for the synthesis of the side chains of top-selling statin drugs, such as Rosuvastatin and Atorvastatin.[1][2][3] Traditional chemical routes to this syn-diol often involve multiple steps, require extensive use of protecting groups, and may necessitate inefficient chiral resolution or complex asymmetric catalysts.

Biocatalysis offers a compelling alternative, leveraging the exquisite stereo-, regio-, and chemoselectivity of enzymes to streamline synthetic pathways under mild, environmentally benign conditions.[4] This application note provides a comprehensive guide to the synthesis of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate through the stereoselective reduction of a prochiral diketo-ester substrate using a ketoreductase (KRED). Specifically, we focus on the use of a diketoreductase (DKR) from Acinetobacter baylyi, which has demonstrated exceptional efficiency and stereocontrol in catalyzing this transformation.[1][5][6]

This document details protocols for enzyme expression and purification, small-scale reaction optimization, preparative-scale synthesis with an integrated cofactor regeneration system, product work-up, and analytical characterization. The methodologies are designed for researchers in both academic and industrial settings engaged in pharmaceutical synthesis and biocatalysis.

Principle of the Biocatalytic Reduction

The core of this process is the enzymatic, double-reduction of ethyl 3,5-dioxohept-6-enoate. A highly stereoselective diketoreductase (DKR) enzyme sequentially reduces the two ketone moieties, installing two chiral centers to yield the desired (3R,5S)-syn-diol with high diastereomeric and enantiomeric excess.[1]

This reduction is dependent on the cofactor nicotinamide adenine dinucleotide phosphate (NADPH), which is consumed stoichiometrically.[7] To render the process economically feasible and practical for scale-up, a cofactor regeneration system is employed. The most common and robust system pairs a glucose dehydrogenase (GDH) with D-glucose. GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP⁺ back to the active NADPH, which can then be reused by the ketoreductase.[3][8]

Figure 1: Reaction scheme for the DKR-catalyzed synthesis with GDH/glucose cofactor regeneration.

Materials and Reagents

| Reagent/Material | Supplier/Grade | Purpose |

| Ethyl 3,5-dioxohept-6-enoate | Custom Synthesis or Commercial | Substrate |

| Diketoreductase (DKR) from A. baylyi | Recombinant (See Protocol 1) | Primary Biocatalyst |

| Glucose Dehydrogenase (GDH) | Commercial (e.g., Codexis® GDH-105) | Cofactor Regeneration |

| NADP⁺, Sodium Salt | Sigma-Aldrich | Cofactor |

| D-(+)-Glucose | ACS Grade | Reductant for Regeneration |

| Potassium Phosphate Buffer (pH 7.0) | Molecular Biology Grade | Reaction Buffer |

| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Molecular Biology Grade | Protein Expression Inducer |

| E. coli BL21(DE3) cells | Competent Cells | Expression Host |

| Expression Vector (e.g., pET28a) | Commercial | Plasmid for DKR gene |

| Luria-Bertani (LB) Broth & Agar | Molecular Biology Grade | Cell Culture Media |

| Kanamycin (or other appropriate antibiotic) | Cell Culture Grade | Selection Agent |

| Imidazole | ACS Grade | Protein Purification |

| Ni-NTA Agarose Resin | Commercial | Affinity Chromatography |

| Ethyl Acetate, Hexanes | HPLC Grade | Extraction & Chromatography |

| Magnesium Sulfate (Anhydrous) | ACS Grade | Drying Agent |

| Acetonitrile | HPLC Grade | Reaction Quench / HPLC Mobile Phase |

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Diketoreductase (DKR)

This protocol describes the expression of an N-terminally His-tagged DKR in E. coli and subsequent purification via immobilized metal affinity chromatography (IMAC). The gene for A. baylyi DKR should be codon-optimized for E. coli and cloned into a suitable expression vector.[7]

-

Transformation: Transform the DKR expression plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic. Grow overnight at 37°C with shaking (220 rpm).

-

Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with 10 mL of the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

-

Induction: Cool the culture to 20°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue incubation at 20°C for 16–18 hours with shaking.

-

Cell Harvest: Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C). Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

-

Lysis: Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells via sonication on ice.

-

Clarification: Clarify the lysate by centrifugation (18,000 x g, 30 min, 4°C) to pellet cell debris.

-

Purification: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer (Lysis Buffer with 20 mM imidazole). Elute the His-tagged DKR with Elution Buffer (Lysis Buffer with 250 mM imidazole).

-

Buffer Exchange & Storage: Exchange the purified protein into a suitable Storage Buffer (e.g., 50 mM potassium phosphate pH 7.0, 20% glycerol) using a desalting column or dialysis.

-

Quantification & QC: Determine protein concentration (e.g., Bradford assay) and assess purity by SDS-PAGE. Store the purified enzyme at -80°C.

Protocol 2: Small-Scale Screening & Optimization

Before committing to a large-scale reaction, it is crucial to screen for optimal conditions. Reactions can be run in 2 mL microcentrifuge tubes.[9]

-

Stock Solutions: Prepare concentrated stock solutions:

-

Substrate: 200 mg/mL in DMSO or isopropanol.

-

NADP⁺: 20 mg/mL in water.

-

D-Glucose: 400 mg/mL in water.

-

Enzymes: DKR (from Protocol 1) and commercial GDH at known concentrations (e.g., 10 mg/mL).

-

-

Reaction Setup: In a 2 mL tube, prepare a master mix containing buffer, NADP⁺, glucose, and GDH. Aliquot the master mix into individual tubes for testing different parameters (e.g., varying pH, temperature, DKR concentration, co-solvent percentage).

-

Standard Reaction (1 mL Total Volume):

-

850 µL of 100 mM Potassium Phosphate Buffer (pH 7.0).

-

50 µL of D-Glucose stock (final conc. ~110 mM / 20 g/L).

-

10 µL of NADP⁺ stock (final conc. ~0.25 mM / 0.2 g/L).

-

1 mg/mL GDH.

-

1-5 mg/mL purified DKR.

-

Initiate the reaction by adding 5 µL of substrate stock (final conc. ~5.5 mM / 1 g/L).

-

-

Incubation: Incubate the reactions in a shaker/thermomixer at 30°C for 24 hours.

-

Work-up & Analysis:

-

Quench the reaction by adding 1 mL of acetonitrile or ethyl acetate.

-

Vortex thoroughly and centrifuge to separate layers/precipitate protein.

-

Analyze the organic layer or the supernatant by chiral GC/HPLC to determine conversion and stereoselectivity (see Protocol 4).

-

| Parameter | Range to Test | Rationale |

| pH | 6.0 - 8.5 | Enzyme activity and stability are pH-dependent. Most KREDs prefer neutral to slightly basic pH.[9] |

| Temperature | 25°C - 40°C | Balances reaction rate with enzyme stability. Higher temperatures can increase rate but may lead to denaturation.[9] |

| Co-solvent | 0-10% DMSO, THF, Isopropanol | Improves solubility of hydrophobic substrates but can inhibit or denature the enzyme at high concentrations.[9] |

| Enzyme Loading | 1-10 g/L DKR | Directly impacts reaction rate. Higher loading reduces reaction time but increases cost. |

Protocol 3: Preparative Scale Synthesis (100 mL)

This protocol uses the optimized conditions determined in Protocol 2 for a larger scale synthesis.

-

Reaction Setup: In a 250 mL flask with magnetic stirring, combine:

-

85 mL of 100 mM Potassium Phosphate Buffer (pH 7.0).

-

2.2 g D-Glucose (1.2 molar equivalents to substrate).

-

25 mg NADP⁺.

-

100 mg GDH (e.g., 1 g/L).

-

300 mg purified DKR (e.g., 3 g/L).

-

Stir until all components are dissolved.

-

-

Substrate Addition: Prepare a solution of 2.0 g (10.8 mmol) of ethyl 3,5-dioxohept-6-enoate in 5 mL of isopropanol. Add this solution to the reaction flask.

-

Incubation: Stir the reaction mixture at 30°C. Monitor the reaction progress every 4-6 hours by taking a small aliquot (50 µL), quenching it with 500 µL of ethyl acetate, and analyzing by GC/HPLC.

-

Completion: The reaction is typically complete within 18-24 hours, showing >99% conversion of the starting material.